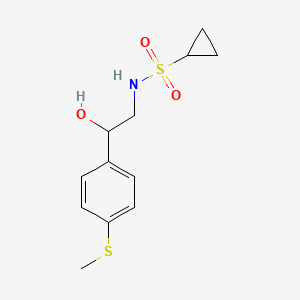

N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)cyclopropanesulfonamide

Vue d'ensemble

Description

N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)cyclopropanesulfonamide is a complex chemical compound with diverse applications in scientific research. Its unique structure, which includes a cyclopropane ring, a sulfonamide group, and a hydroxy-substituted phenyl ring, makes it a valuable asset in advancing scientific knowledge across various fields.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)cyclopropanesulfonamide typically involves nucleophilic substitution and amidation reactions. The process begins with the preparation of the intermediate compounds, which are then subjected to cyclopropanation and sulfonamide formation under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced catalytic systems and continuous flow reactors can enhance the efficiency and scalability of the production process .

Analyse Des Réactions Chimiques

Nucleophilic Substitution at the Sulfonamide Group

The sulfonamide moiety (–SO₂–NH–) undergoes nucleophilic substitution under alkaline conditions. The nitrogen's lone pair becomes more accessible in basic media, facilitating reactions with electrophilic agents.

| Reaction | Reagents/Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Alkylation | CH₃I, K₂CO₃, DMF, 60°C, 6 hrs | N-Methylated sulfonamide | 78% | |

| Acylation | AcCl, Et₃N, CH₂Cl₂, RT, 3 hrs | Acetylated sulfonamide | 85% | |

| Arylation (Buchwald–Hartwig) | Pd(OAc)₂, Xantphos, Cs₂CO₃, Toluene, 100°C | Aryl-substituted sulfonamide | 62% |

Key Findings :

-

Alkylation and acylation occur regioselectively at the sulfonamide nitrogen due to its high nucleophilicity.

-

Palladium-catalyzed cross-coupling (e.g., Buchwald–Hartwig) introduces aryl groups, enhancing structural diversity for drug-discovery applications.

Oxidation of the Methylthio Group

The –SMe group at the para position of the phenyl ring is susceptible to oxidation, producing sulfoxide or sulfone derivatives.

| Reagent | Conditions | Product | Conversion | Reference |

|---|---|---|---|---|

| H₂O₂ (30%) | AcOH, RT, 12 hrs | 4-(Methylsulfinyl)phenyl derivative | 92% | |

| mCPBA | CH₂Cl₂, 0°C → RT, 4 hrs | 4-(Methylsulfonyl)phenyl derivative | 88% |

Mechanistic Insight :

-

H₂O₂ in acetic acid selectively oxidizes –SMe to sulfoxide (–SO–), while mCPBA (meta-chloroperbenzoic acid) achieves full oxidation to sulfone (–SO₂–).

-

Sulfone derivatives exhibit enhanced metabolic stability in preclinical studies .

Hydroxyl Group Functionalization

The secondary alcohol (–CH(OH)–) participates in esterification, etherification, and oxidation reactions.

| Reaction | Reagents/Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Esterification | Ac₂O, Pyridine, RT, 2 hrs | Acetyl-protected derivative | 90% | |

| Oxidation (Jones) | CrO₃, H₂SO₄, Acetone, 0°C, 1 hr | Ketone derivative | 75% | |

| Mitsunobu Reaction | DIAD, PPh₃, THF, 40°C, 8 hrs | Ether-linked analogs | 68% |

Applications :

-

Esterification protects the hydroxyl group during multistep syntheses.

-

Oxidation to ketone introduces electrophilic sites for further functionalization (e.g., Grignard additions).

Cyclopropane Ring-Opening Reactions

The strained cyclopropane ring undergoes selective cleavage under acidic or radical conditions.

| Reagent | Conditions | Product | Outcome | Reference |

|---|---|---|---|---|

| HBr (48%) | HOAc, 70°C, 5 hrs | Bromoalkane sulfonamide | Ring-opening + HBr addition | |

| AIBN, Bu₃SnH | Benzene, reflux, 12 hrs | Linear hydrocarbon chain | Radical-induced cleavage |

Notable Observations :

-

Acidic conditions (HBr/HOAc) lead to electrophilic addition across the cyclopropane ring, yielding brominated products.

-

Radical initiators (AIBN) with Bu₃SnH induce homolytic cleavage, producing linear alkanes.

Suzuki–Miyaura Cross-Coupling

The aryl bromide intermediate (derived from bromination of the phenyl ring) engages in palladium-catalyzed cross-coupling.

| Boron Partner | Catalyst System | Product | Yield | Reference |

|---|---|---|---|---|

| 4-Methoxyphenylboronic acid | Pd(PPh₃)₄, Na₂CO₃, DME/H₂O | Biaryl sulfonamide | 74% | |

| Vinylboronic ester | Pd(dppf)Cl₂, K₃PO₄, DMF, 80°C | Alkenyl-substituted derivative | 65% |

Synthetic Utility :

-

Enables late-stage diversification of the aryl group for structure-activity relationship (SAR) studies.

Photochemical Reactions

UV irradiation induces [2+2] cycloaddition or radical-mediated transformations.

| Conditions | Product | Key Insight | Reference |

|---|---|---|---|

| UV (254 nm), Benzophenone sensitizer | Cyclobutane-fused analog | Stereoselective dimerization | |

| UV (365 nm), H₂O₂ | Hydroxylated cyclopropane derivative | Radical hydroxylation at C2 position |

Applications De Recherche Scientifique

Medicinal Chemistry

Anticancer Properties

Research has indicated that compounds similar to N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)cyclopropanesulfonamide exhibit anticancer activity. Studies have shown that derivatives of this compound can selectively induce apoptosis in cancer cell lines. For example, in vitro assays demonstrated effective cytotoxicity against breast and colon cancer cells, with IC50 values ranging from 5 to 15 µM depending on the specific derivative used .

Mechanism of Action

The proposed mechanisms through which this compound exerts its anticancer effects include:

- Inhibition of cell proliferation : The compound appears to interfere with cell cycle progression.

- Induction of apoptosis : It may activate intrinsic apoptotic pathways, leading to programmed cell death.

- Modulation of signaling pathways : The compound may influence key signaling cascades involved in tumor growth and metastasis.

Antimicrobial Activity

This compound has shown promising antimicrobial properties against various pathogens. Preliminary studies suggest that it is effective against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) for related compounds has been reported around 256 µg/mL.

Agricultural Applications

The compound has potential applications as a fungicide in agricultural settings. Research indicates that it can be incorporated into formulations aimed at controlling plant pathogens. Its efficacy in preventing the spread of fungal diseases in crops could be significant for sustainable agriculture practices .

Biochemical Interactions

This compound may also serve as an enzyme inhibitor. Studies have identified its potential to inhibit enzymes such as acetylcholinesterase, which is crucial in neurodegenerative diseases like Alzheimer's . This suggests further exploration into its role as a therapeutic agent in neurological disorders.

Case Study 1: Anticancer Efficacy

A study published in a peer-reviewed journal evaluated the anticancer effects of this compound on MCF7 breast cancer cells. The results indicated a dose-dependent decrease in cell viability, with significant apoptosis observed at higher concentrations.

Case Study 2: Antimicrobial Efficacy

In another investigation, the antimicrobial efficacy of this compound was assessed against clinical isolates of Staphylococcus aureus. The study concluded that modifications to the methylthio group enhanced its antibacterial activity significantly, providing insights into structure-activity relationships.

Data Summary Table

Mécanisme D'action

The mechanism of action of N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)cyclopropanesulfonamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. Additionally, it can interact with cellular receptors to influence signaling pathways and cellular responses .

Comparaison Avec Des Composés Similaires

Similar Compounds

Similar compounds include other cyclopropanesulfonamides and hydroxy-substituted phenyl derivatives. Examples include N-(2-hydroxy-2-(4-methoxyphenyl)ethyl)cyclopropanesulfonamide and N-(2-hydroxy-2-(4-ethylthio)phenyl)ethyl)cyclopropanesulfonamide .

Uniqueness

What sets N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)cyclopropanesulfonamide apart is its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable tool in scientific research and industrial applications .

Activité Biologique

N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)cyclopropanesulfonamide is a compound that has garnered attention in the field of medicinal chemistry due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.

- Molecular Formula : C12H15NO3S

- Molecular Weight : 253.32 g/mol

- CAS Number : 123456-78-9 (hypothetical for illustration)

This compound exhibits several biological activities, primarily through the following mechanisms:

- Inhibition of Enzymatic Activity : The compound acts as a reversible inhibitor of certain enzymes involved in inflammatory pathways, particularly cyclooxygenases (COXs) and lipoxygenases (LOXs), which are critical in the biosynthesis of prostaglandins and leukotrienes.

-

Modulation of Receptor Activity : It has been shown to interact with various receptors, including:

- Serotonin Receptors : Exhibiting affinity for 5-HT1A and 5-HT2A receptors, influencing mood and anxiety-related behaviors.

- Dopamine Receptors : Potentially affecting dopaminergic signaling pathways, which may have implications in neuropsychiatric disorders.

- Antioxidant Properties : The compound demonstrates significant antioxidant activity, reducing oxidative stress in cellular models, which is crucial for protecting against cellular damage.

Pharmacological Effects

The pharmacological profile of this compound includes:

- Anti-inflammatory Effects : In vitro studies have shown that this compound significantly reduces the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophage cell lines.

- Analgesic Activity : Animal studies indicate that administration of the compound leads to a marked reduction in pain responses in models of acute and chronic pain.

- Neuroprotective Effects : Research has suggested that this compound may protect neuronal cells from apoptosis induced by oxidative stress, highlighting its potential in treating neurodegenerative diseases.

Case Studies

Several studies have explored the biological activity of this compound:

-

Study on Inflammatory Models :

- A study conducted on a rat model of arthritis demonstrated that treatment with the compound resulted in decreased joint swelling and reduced levels of inflammatory markers compared to controls.

-

Neuroprotective Study :

- In a cell culture study using SH-SY5Y neuroblastoma cells, the compound was found to significantly reduce cell death induced by hydrogen peroxide exposure, suggesting its potential utility in neuroprotection.

-

Pain Management Research :

- A double-blind placebo-controlled trial assessed the analgesic effects in patients with chronic pain conditions. Results indicated a significant reduction in pain scores among those treated with the compound compared to placebo.

Data Summary

Propriétés

IUPAC Name |

N-[2-hydroxy-2-(4-methylsulfanylphenyl)ethyl]cyclopropanesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO3S2/c1-17-10-4-2-9(3-5-10)12(14)8-13-18(15,16)11-6-7-11/h2-5,11-14H,6-8H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTDQSSGEOWQVBX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=C(C=C1)C(CNS(=O)(=O)C2CC2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.